Sodium 3-((3-(dimethylamino)propyl)((tridecafluorohexyl)sulfonyl)amino)-2-hydroxy-1-propanesulfonate
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Overview
Description
Sodium 3-((3-(dimethylamino)propyl)((tridecafluorohexyl)sulfonyl)amino)-2-hydroxy-1-propanesulfonate is a complex organic compound with a unique structure that combines both hydrophilic and hydrophobic properties. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((3-(dimethylamino)propyl)((tridecafluorohexyl)sulfonyl)amino)-2-hydroxy-1-propanesulfonate typically involves multiple steps. The initial step often includes the reaction of dimethylaminopropylamine with a sulfonyl chloride derivative to form an intermediate compound. This intermediate is then reacted with a tridecafluorohexyl group under controlled conditions to yield the final product. The reaction conditions usually involve maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-((3-(dimethylamino)propyl)((tridecafluorohexyl)sulfonyl)amino)-2-hydroxy-1-propanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Sodium 3-((3-(dimethylamino)propyl)((tridecafluorohexyl)sulfonyl)amino)-2-hydroxy-1-propanesulfonate has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in biological studies to investigate cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the formulation of cleaning agents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of Sodium 3-((3-(dimethylamino)propyl)((tridecafluorohexyl)sulfonyl)amino)-2-hydroxy-1-propanesulfonate involves its ability to interact with both hydrophilic and hydrophobic environments. This interaction is facilitated by the compound’s amphiphilic structure, allowing it to reduce surface tension and form micelles. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, which can alter membrane permeability and protein function.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but a different structure.
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant used in similar applications.
Triton X-100: A nonionic surfactant with comparable uses in research and industry.
Uniqueness
Sodium 3-((3-(dimethylamino)propyl)((tridecafluorohexyl)sulfonyl)amino)-2-hydroxy-1-propanesulfonate is unique due to its combination of a tridecafluorohexyl group and a dimethylamino group, which provides distinct hydrophobic and hydrophilic interactions. This makes it particularly effective in applications requiring strong surfactant properties and stability under various conditions.
Properties
CAS No. |
73772-32-4 |
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Molecular Formula |
C14H18F13N2NaO6S2 |
Molecular Weight |
644.4 g/mol |
IUPAC Name |
sodium;3-[3-(dimethylamino)propyl-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C14H19F13N2O6S2.Na/c1-28(2)4-3-5-29(6-8(30)7-36(31,32)33)37(34,35)14(26,27)12(21,22)10(17,18)9(15,16)11(19,20)13(23,24)25;/h8,30H,3-7H2,1-2H3,(H,31,32,33);/q;+1/p-1 |
InChI Key |
NPPLFZIZNHHMEY-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)CCCN(CC(CS(=O)(=O)[O-])O)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origin of Product |
United States |
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